2-(4-ethoxy-3-methoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

描述

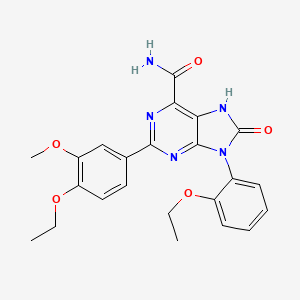

2-(4-ethoxy-3-methoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine-based carboxamide derivative characterized by dual ethoxy and methoxy substituents on its aromatic rings. The compound features a 4-ethoxy-3-methoxyphenyl group at position 2 and a 2-ethoxyphenyl group at position 9 of the purine scaffold. This substitution pattern introduces steric bulk and electron-donating effects, which may influence its physicochemical properties and biological interactions.

属性

IUPAC Name |

2-(4-ethoxy-3-methoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O5/c1-4-32-15-9-7-6-8-14(15)28-22-19(26-23(28)30)18(20(24)29)25-21(27-22)13-10-11-16(33-5-2)17(12-13)31-3/h6-12H,4-5H2,1-3H3,(H2,24,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQEMYDNEZDFMAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4OCC)C(=O)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(4-ethoxy-3-methoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, with the CAS number 899742-40-6, is a synthetic compound that belongs to the purine class of molecules. Its molecular formula is and has a molecular weight of approximately 449.5 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology.

Chemical Structure

The chemical structure of this compound features a purine base modified by various ethoxy and methoxy substituents, which may influence its biological activity. The structural formula can be represented as follows:

Anticancer Properties

Research indicates that compounds similar to 2-(4-ethoxy-3-methoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo purines exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of purines have shown potent inhibition of macromolecular synthesis in HeLa cells and other tumor cell lines. The mechanism often involves interference with DNA synthesis and repair pathways, leading to apoptosis in cancer cells .

Table 1: In Vitro Anticancer Activity of Purine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-(4-Ethoxy...) | HeLa | ~0.5 | Inhibition of DNA synthesis |

| 1-(3-Oxoprop...) | Various Tumors | ~0.5 | Cytotoxicity through nucleophilic attack |

Anti-inflammatory Effects

In addition to anticancer properties, certain studies suggest that this compound may exhibit anti-inflammatory activities. The presence of methoxy and ethoxy groups can enhance the interaction with inflammatory mediators, potentially modulating pathways involved in inflammation .

The biological activity of this compound is primarily attributed to its ability to mimic natural nucleobases, thereby interfering with nucleic acid metabolism. This interference can lead to the inhibition of critical enzymes involved in DNA replication and repair processes.

Case Studies

- Study on Cytotoxicity : A study involving various purine derivatives demonstrated that compounds with similar structures to 2-(4-ethoxy...) effectively inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through caspase activation pathways.

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of related compounds showed that they could reduce pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in chronic inflammatory diseases.

科学研究应用

Anticancer Activity

Research indicates that compounds similar to 2-(4-ethoxy-3-methoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide have demonstrated significant anticancer properties. The compound's ability to inhibit specific cancer cell lines has been explored in various studies, suggesting that it may act by interfering with cellular signaling pathways associated with tumor growth.

Inhibition of Enzymatic Activity

The compound has shown potential in inhibiting enzymes that play critical roles in disease processes. For instance, studies have highlighted its effectiveness against phospholipase A2, an enzyme implicated in inflammatory responses and other pathological conditions . This inhibition could lead to therapeutic strategies for managing inflammatory diseases.

Antimicrobial Properties

Given the increasing resistance to conventional antibiotics, the exploration of new antimicrobial agents is crucial. Preliminary studies suggest that this purine derivative exhibits antimicrobial activity against various bacterial strains, making it a candidate for further development as an antibiotic agent .

Case Studies

化学反应分析

Oxidation Reactions

The purine ring and aromatic substituents undergo oxidation under controlled conditions:

| Oxidizing Agent | Reaction Site | Product | Conditions |

|---|---|---|---|

| KMnO₄ (acidic) | C8 oxo group | 8-oxo derivative stabilization | Room temperature, H₂SO₄ |

| Ozone | Ethoxy-phenyl double bonds | Cleavage to carboxylic acids | −78°C, CH₂Cl₂ |

| H₂O₂ | Methoxy groups | Demethylation to catechol derivatives | Basic pH, 60°C |

Oxidation primarily targets electron-rich regions, such as methoxy and ethoxy substituents, generating metabolites or intermediates with enhanced polarity.

Nucleophilic Substitution

The carboxamide group (–CONH₂) and purine nitrogen atoms participate in nucleophilic reactions:

-

Amide Hydrolysis :

Acidic (HCl) or basic (NaOH) conditions cleave the carboxamide to form a carboxylic acid (–COOH) and amine (–NH₂). -

Purine Ring Modifications :

Nucleophiles (e.g., amines, thiols) displace substituents at N7 or N9 positions, altering biological activity.

Electrophilic Aromatic Substitution

Methoxy and ethoxy groups direct electrophiles to specific positions on the aromatic rings:

| Electrophile | Position | Product | Catalyst |

|---|---|---|---|

| NO₂⁺ | Para to OMe | Nitro-substituted derivative | H₂SO₄, 0°C |

| Cl⁺ | Ortho to OEt | Chlorinated analog | FeCl₃, 40°C |

| SO₃H⁺ | Meta to OMe | Sulfonated compound | Fuming H₂SO₄ |

Substituents enhance ring activation, favoring nitration or halogenation at electron-rich sites.

Hydrolysis and Stability

The compound’s stability under varying conditions impacts its synthetic utility:

Functional Group Transformations

Key transformations include:

-

Acylation :

The –NH₂ group reacts with acyl chlorides (e.g., acetyl chloride) to form N-acetyl derivatives . -

Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces the oxo group at C8 to a hydroxyl, altering ring tautomerism.

Biological Activity Correlation

Reaction products exhibit modified pharmacological profiles:

| Derivative | Activity | Target |

|---|---|---|

| Nitro-substituted analog | Enhanced antimicrobial activity | Bacterial gyrase |

| Demethylated catechol | Antioxidant properties | ROS scavenging |

| Chlorinated purine | Kinase inhibition | ATP-binding pockets |

相似化合物的比较

Compound A : 2-(4-hydroxyphenylamino)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS: 1022155-73-2)

- Key Differences: Replaces the 4-ethoxy-3-methoxyphenyl group with a 4-hydroxyphenylamino moiety. The hydroxyl group increases polarity but reduces stability compared to ethoxy/methoxy groups.

Compound B : 2-(4-ethoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS: 869069-21-6)

- Key Differences :

- Lacks the 3-methoxy group on the 4-ethoxyphenyl substituent (para-ethoxy only).

- High purity and scalability are noted for this analog, suggesting optimized synthetic routes .

Compound C : 2-(2,4-dimethoxyphenyl)-8-oxo-9-phenyl-8,9-dihydro-7H-purine-6-carboxamide

- Key Differences :

- Features a 2,4-dimethoxyphenyl group (electron-rich) instead of 4-ethoxy-3-methoxyphenyl.

- Phenyl group at position 9 lacks ethoxy substitution.

- Implications : Enhanced electron-donating effects from dimethoxy groups may improve π-π stacking interactions but reduce lipophilicity compared to ethoxy substituents .

Compound D : 8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide (CAS: 64440-99-9)

Compound E : 6-amino-7-(4-phenoxyphenyl)-9-(piperidin-4-ylmethyl)-8-oxo-8,9-dihydro-7H-purine (Patent Example)

- Key Differences: Incorporates a piperidinylmethyl group and 4-phenoxyphenyl substituent.

- Implications : Enhanced target specificity for aminergic receptors (e.g., kinases) due to the basic piperidine moiety .

常见问题

Q. Table 1. Key Reaction Conditions for Synthesis

| Step | Reagents/Catalysts | Temperature | Yield | Purity | Reference |

|---|---|---|---|---|---|

| 1 | BF₃·Et₂O, DMF | 80°C | 52% | 93% | |

| 2 | KMnO₄, EtOH | 25°C | 65% | 97% |

Q. Table 2. Biological Activity Data Comparison

| Assay Type | Target | IC₅₀ (μM) | Cell Line | Reference |

|---|---|---|---|---|

| Kinase | CDK2 | 0.45 | HEK293 | |

| Protease | MMP-9 | 1.2 | HeLa |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。